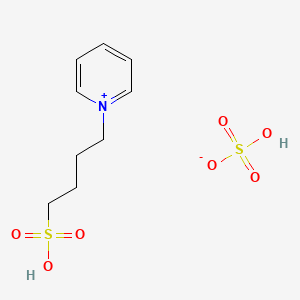
塩化ジルコニウム(IV) 2-メチル-1H-インデン-1-イド (1/2/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) is a coordination compound that features zirconium as the central metal ion coordinated to two chloride ions and two 2-methyl-1H-inden-1-ide ligands
科学的研究の応用
Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including drug delivery and imaging.
Industrial Applications: It is used in the production of high-performance materials and coatings
作用機序
Target of Action
Compounds like “Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2)” often interact with various biological targets. For instance, many compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
The interaction of such compounds with their targets can lead to various changes. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways and their downstream effects can vary widely depending on the specific compound and its targets. Indole derivatives, for example, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of a compound’s action can be diverse. For instance, indole derivatives have been found to have a wide range of effects due to their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) typically involves the reaction of zirconium tetrachloride with 2-methyl-1H-inden-1-ide ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. The general reaction can be represented as follows:
ZrCl4+2C9H9Li→ZrCl2(C9H9)2+2LiCl
In this reaction, zirconium tetrachloride reacts with lithium 2-methyl-1H-inden-1-ide to form the desired product along with lithium chloride as a byproduct. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon .
Industrial Production Methods
Industrial production of Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in quality .
化学反応の分析
Types of Reactions
Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkyl or aryl groups.
Oxidation-Reduction Reactions: The zirconium center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, leading to changes in its coordination environment.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides or aryl halides, and the reactions are typically carried out in polar solvents such as THF or dichloromethane.
Oxidation-Reduction Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used.
Coordination Reactions: Ligands such as phosphines, amines, or carboxylates are used to form new coordination complexes.
Major Products Formed
Substitution Reactions: Products include substituted zirconium complexes with different ligands.
Oxidation-Reduction Reactions: Products include zirconium complexes with altered oxidation states.
Coordination Reactions: Products include new coordination complexes with varied ligand environments.
類似化合物との比較
Similar Compounds
Bis(2-methylindenyl)zirconium dichloride: Similar in structure but with different ligand environments.
Dimethylsilylene bis(2-methyl-4-phenylindenyl)zirconium dichloride: Features a dimethylsilylene bridge between the indenyl ligands, providing different electronic and steric properties.
Uniqueness
Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) is unique due to its specific ligand environment and the resulting electronic properties. This uniqueness makes it particularly effective in certain catalytic applications and materials synthesis, where precise control over reactivity and selectivity is required .
特性
CAS番号 |
165688-64-2 |
|---|---|
分子式 |
C20H18Cl2Z |
分子量 |
420.5 g/mol |
IUPAC名 |
2-methyl-5H-inden-5-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/2C10H9.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;;;/h2*2-7H,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChIキー |
BGGKSZPSSRGVTP-UHFFFAOYSA-L |
SMILES |
CC1=CC2=C[CH-]C=CC2=C1.CC1=CC2=C[CH-]C=CC2=C1.[Cl-].[Cl-].[Zr+4] |
正規SMILES |
CC1=CC2=C[CH-]C=CC2=C1.CC1=CC2=C[CH-]C=CC2=C1.[Cl-].[Cl-].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


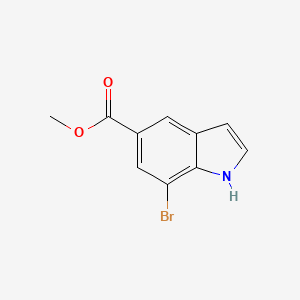
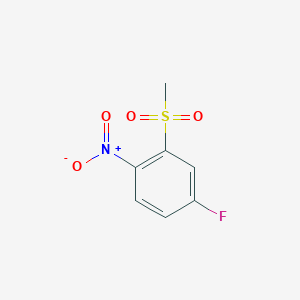
![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)

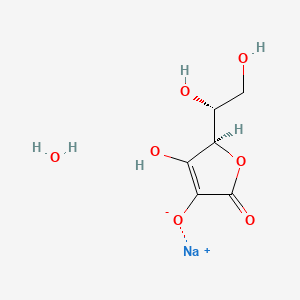
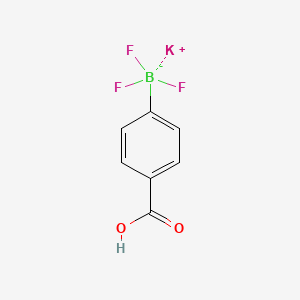

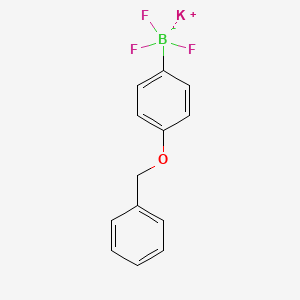
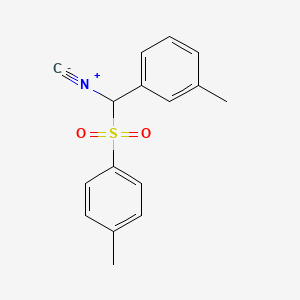

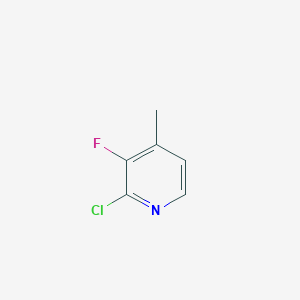
![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)
